Entecavir Entecavir Entecavir (anhydrous) is guanine substituted at the 9 position by a 4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl group. A synthetic analogue of 2'-deoxyguanosine, it is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. Entecavir is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. It is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It is a member of 2-aminopurines, an oxopurine, a primary alcohol and a secondary alcohol.
Entecavir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 2 years of age and older who meet certain requirements, as determined by a health care provider.
HBV can be an opportunistic infection (OI) of HIV.
Entecavir is an oral antiviral drug used in the treatment of hepatitis B infection. It is marketed under the trade name Baraclude (BMS). Entecavir is a guanine analogue that inhibits all three steps in the viral replication process, and the manufacturer claims that it is more efficacious than previous agents used to treat hepatitis B (lamivudine and adefovir). It was approved by the U.S. Food and Drug Administration (FDA) in March 2005.
Entecavir anhydrous is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of entecavir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Entecavir is a guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection. Entecavir therapy can be associated with flares of the underlying hepatitis B during or after therapy, but has not been linked to cases of clinically apparent liver injury.
Entecavir is a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Entecavir Anhydrous is an anhydrous formulation of entecavir, a synthetic analog of 2-deoxyguanosine with antiviral activity against hepatitis B virus (HBV). Entecavir is activated in vivo to a 5-triphosphate metabolite. In turn, the triphosphate form competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The incorporation of the activated triphosphate metabolite of entecavir inhibits the reverse transcriptase (RT) viral RNA-dependent HBV DNA polymerase and, so, the replication of viral DNA and transcription.
Brand Name: Vulcanchem
CAS No.: 142217-69-4
VCID: VC0527206
InChI: InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
SMILES: C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol

Entecavir

CAS No.: 142217-69-4

VCID: VC0527206

Molecular Formula: C12H15N5O3

Molecular Weight: 277.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Entecavir - 142217-69-4

Description

Entecavir is a nucleoside analogue used primarily in the treatment of chronic hepatitis B virus (HBV) infection. It is marketed under the brand name Baraclude and is known for its efficacy in reducing viral replication and improving liver function in patients with active disease . Entecavir was approved by the U.S. Food and Drug Administration (FDA) in March 2005 and is included on the World Health Organization's List of Essential Medicines .

Mechanism of Action

Entecavir functions as a guanosine nucleoside analogue, selectively inhibiting the HBV polymerase. This inhibition occurs through three key steps:

  • Base Priming: Entecavir competes with the natural substrate deoxyguanosine triphosphate (dGTP) to inhibit the priming of the HBV polymerase.

  • Reverse Transcription: It blocks the reverse transcription of the negative strand from the pregenomic messenger RNA.

  • DNA Synthesis: Finally, it prevents the synthesis of the positive strand of HBV DNA .

Upon activation by cellular kinases, entecavir is phosphorylated into its active triphosphate form, which is then incorporated into viral DNA, effectively terminating viral replication .

Clinical Uses

Entecavir is primarily used for the treatment of chronic hepatitis B in patients with active viral replication and evidence of active disease, such as elevated liver enzymes . It is also used to prevent HBV reinfection after liver transplantation and in patients co-infected with HIV, although it is not recommended for HIV treatment without a fully suppressive antiretroviral regimen due to potential resistance issues .

Clinical Efficacy

Entecavir has been shown to be more effective than older treatments like lamivudine and adefovir in clinical trials. It significantly reduces HBV DNA levels and improves liver histology .

Side Effects and Safety

Common side effects of entecavir include headache, nausea, high blood sugar, and decreased kidney function. Severe side effects can include liver enlargement, high blood lactate levels, and liver inflammation, particularly if the medication is discontinued abruptly .

Research Findings

Several randomized, double-blind, multicenter trials have demonstrated the efficacy and tolerability of entecavir in treating chronic hepatitis B . A key aspect of its effectiveness is its ability to achieve sustained virological response, although this concept is more commonly associated with hepatitis C treatments .

Table 1: Entecavir Characteristics

CharacteristicDescription
Chemical FormulaC12H15N5O3
Molecular Weight277.3 g/mol (anhydrous)
Mechanism of ActionInhibits HBV polymerase
Common Side EffectsHeadache, nausea, high blood sugar
Severe Side EffectsLiver enlargement, high lactate levels

Table 2: Comparison with Other HBV Treatments

DrugEfficacy Compared to EntecavirResistance Profile
LamivudineLess effectiveHigher resistance rates
AdefovirLess effectiveLower resistance rates than lamivudine
EntecavirHigh efficacyLower resistance rates
CAS No. 142217-69-4
Product Name Entecavir
Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
IUPAC Name 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Standard InChI InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Standard InChIKey QDGZDCVAUDNJFG-FXQIFTODSA-N
Isomeric SMILES C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Canonical SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Appearance Solid powder
Colorform White to off white powder
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Entecavir; Baraclude; Entecavir; BMS-200475; FT-0083013; D07896;
Reference 1: Shang J, Wang H, Sun J, Fan Z, Huang F, Zhang Y, Jiang Q, Dai M, Xu N, Lin R, 2: Han M, Jiang J, Hou J, Tan D, Sun Y, Zhao M, Ning Q. Sustained immune control 3: Lee HW, Park JY, Ahn SH. An evaluation of entecavir for the treatment of 4: Law ST, Lee MK, Li KK, Mok CK. Comparison of efficacy and renal safety of 5: Ahn J, Lee HM, Lim JK, Pan CQ, Nguyen MH, Ray Kim W, Mannalithara A, Trinh H, 6: Jonas MM, Chang MH, Sokal E, Schwarz KB, Kelly D, Kim KM, Ling SC, Rosenthal 7: Park JH, Ahn SJ, Cho HJ, Sun Kim S, Cheong JY, Cho SW. Clinical course of 8: Park JY, Kim CW, Bae SH, Jung KS, Kim HY, Yoon SK, Han KH, Ahn SH. Entecavir 9: Ceylan B, Arslan F, Batırel A, Fincancı M, Yardımcı C, Fersan E, Paşaoğlu E, 10: Meng Z, Zhang X, Pei R, Zhang E, Kemper T, Vollmer J, Davis HL, Glebe D, 11: De Nicolò A, Bonifacio G, Boglione L, Cusato J, Pensi D, Tomasello C, Di 12: Ha NB, Trinh HN, Rosenblatt L, Nghiem D, Nguyen MH. Treatment Outcomes With 13: Papatheodoridis G, Dalekos G, Sypsa V, Yurdaydin C, Buti M, Goulis J, Calleja 14: Chaung KT, O'Brien C, Ha NB, Nguyen NH, Trinh HN, Nguyen MH. Alternative 15: Shin SK, Kim JH, Park H, Kwon OS, Lee HJ, Yeon JE, Byun KS, Suh SJ, Yim HJ, 16: Peng J, Luo WF, Zhou B, Wen WQ. Investigation into withdrawal of entecavir 17: Romero Díaz-Maroto V, Sánchez Cuervo M, Rodríguez Sagrado MÁ, Bermejo Vicedo 18: Li N, Xu JH, Yu M, Wang S, Si CW, Yu YY. Relationship between virological 19: Zhang Y, Hu P, Qi X, Ren H, Mao RC, Zhang JM. A comparison of telbivudine and 20: Liu F, Zou F, Wang X, Hu H, Hu P, Ren H. A model with combined viral and
PubChem Compound 135398508
Last Modified Aug 15 2023

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277.2786 g/mol
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